Di-iso-propyl-d14 Ether: A Comprehensive Technical Guide for Analytical and Mechanistic Applications
Di-iso-propyl-d14 Ether: A Comprehensive Technical Guide for Analytical and Mechanistic Applications
Executive Summary
As analytical sensitivities push into the parts-per-trillion (ppt) regime and mechanistic chemistry demands absolute control over reactive intermediates, the selection of isotopic reagents becomes a critical variable. Di-iso-propyl-d14 ether (CAS: 201489-40-9), the fully deuterated analog of diisopropyl ether (DIPE), serves as a cornerstone reagent in both Isotope Dilution Mass Spectrometry (IDMS) and advanced synthetic drug design.
By replacing all fourteen protium atoms with deuterium, scientists achieve a +14 Da mass shift without altering the molecule's macroscopic physicochemical behavior or chromatographic retention profile. This guide explores the causality behind its applications, structural parameters, and validated protocols for its use as an internal standard and mechanistic probe.
Physicochemical Profiling
Understanding the fundamental properties of Di-iso-propyl-d14 ether is essential for predicting its behavior in multi-phasic extractions and gas-phase ionization. The table below summarizes its core parameters[1],[2].
| Parameter | Specification | Causality / Analytical Significance |
| Chemical Name | Di-iso-propyl-d14 ether | Fully deuterated aliphatic ether. |
| CAS Number | 201489-40-9 | Unique identifier for the D14 isotopologue[1]. |
| Unlabeled CAS | 108-20-3 | Reference for native DIPE baseline properties[1]. |
| Molecular Formula | C₆D₁₄O | Complete substitution eliminates protium interference. |
| Molecular Weight | 116.261 g/mol | +14 Da shift from native DIPE (102.17 g/mol )[1]. |
| Accurate Mass | 116.1923 | Crucial for High-Resolution Mass Spectrometry (HRMS)[1]. |
| Isotopic Purity | Typically ≥99 atom % D | Ensures minimal unlabeled background signal in MS. |
Core Applications & Scientific Causality
The Gold Standard for Isotope Dilution Mass Spectrometry (IDMS)
In environmental and biological monitoring of Volatile Organic Compounds (VOCs)—such as those outlined in EPA Method 8260C and USGS oxygenate protocols—native diisopropyl ether is frequently monitored as a gasoline additive and industrial pollutant[3],[4].
The Causality of the D14 Choice: When quantifying native DIPE in complex matrices (e.g., wastewater, plasma), matrix effects can severely suppress or enhance ionization in the MS source. By spiking the sample with Di-iso-propyl-d14 ether, the internal standard experiences the exact same matrix environment and extraction efficiency as the native analyte. Because the kinetic isotope effect (KIE) on chromatographic partitioning is negligible, DIPE and DIPE-d14 co-elute. However, the mass spectrometer easily resolves the 14-Dalton difference. The ratio of the native peak area (m/z 102) to the D14 peak area (m/z 116) provides a self-correcting, absolute quantitation metric that is immune to injection volume errors or ion suppression.
Mechanistic Probes in Drug Design
Beyond analytical chemistry, Di-iso-propyl-d14 ether is utilized as a specialized solvent and reagent in physical organic chemistry. It is notably applied in the study of highly reactive intermediates, such as 2,5-didehydropyridine (a pyridyne diradical species)[].
The Causality of Deuteration in Synthesis: Diradicals and arynes are highly prone to hydrogen abstraction from surrounding solvent molecules. By utilizing a fully deuterated ether, the rate of hydrogen abstraction is drastically reduced due to the primary kinetic isotope effect (C-D bonds are stronger and require more activation energy to break than C-H bonds). This extends the half-life of the reactive intermediate, allowing researchers to successfully trap it with desired substrates during drug scaffold synthesis[].
Analytical Workflow: GC-MS Quantitation Protocol
The following protocol details the use of Di-iso-propyl-d14 ether as an internal standard for the quantitation of trace volatile ethers via Purge-and-Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS).
Phase 1: Reagent Preparation
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Stock Solution: Reconstitute neat Di-iso-propyl-d14 ether[1] in purge-and-trap grade methanol to a concentration of 1.0 mg/mL. Store in a PTFE-lined amber vial at -20°C.
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Working Internal Standard (WIS): Dilute the stock solution to 10 µg/mL in methanol.
Phase 2: Sample Spiking & Extraction
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Aliquot: Transfer exactly 5.0 mL of the aqueous sample (or calibration standard) into a 5 mL gas-tight glass syringe.
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Spiking: Inject 5.0 µL of the WIS directly into the sample within the syringe (Final IS concentration = 10 ng/mL).
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Purge-and-Trap: Transfer the spiked sample to the P&T sparge vessel. Purge with ultra-high purity Helium at 40 mL/min for 11 minutes at ambient temperature. Trap the analytes on a Vocarb 3000 (or equivalent) sorbent trap.
Phase 3: GC-MS Acquisition
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Desorption: Rapidly heat the trap to 250°C for 1 minute while backflushing with Helium to transfer analytes to the GC column (e.g., DB-VRX, 60m x 0.25mm x 1.4µm).
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Oven Program: Hold at 35°C for 5 min, ramp at 8°C/min to 200°C, hold for 2 min.
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MS Detection: Operate the MS in Electron Ionization (EI) mode (70 eV).
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Native DIPE Quantitation Ion: m/z 45 (qualifier m/z 87).
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DIPE-d14 Quantitation Ion: m/z 50 (qualifier m/z 98).
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Phase 4: Data Processing
Calculate the Relative Response Factor (RRF) using the integrated peak areas. The concentration of the native analyte is determined by the ratio of its area to the D14 area, multiplied by the known concentration of the spiked D14 standard.
Workflow Visualization
The following diagram illustrates the self-validating logic of the IDMS workflow using Di-iso-propyl-d14 ether.
Caption: Logical workflow of Isotope Dilution Mass Spectrometry utilizing Di-iso-propyl-d14 ether.
Handling, Safety, and Storage Integrity
While deuteration stabilizes the C-D bonds against certain radical abstractions, Di-iso-propyl-d14 ether remains highly susceptible to peroxide formation upon prolonged exposure to atmospheric oxygen and UV light, identical to its unlabeled counterpart.
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Peroxide Risk: Auto-oxidation occurs at the alpha-carbon. Although the primary kinetic isotope effect slows this process slightly compared to native DIPE, explosive peroxides will still accumulate over time.
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Storage Protocol: Must be stored in tightly sealed, amber glass ampoules or bottles under an inert atmosphere (Argon or Nitrogen). Storage at 2°C to 8°C is recommended to further depress auto-oxidation kinetics.
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Inhibitors: Commercial preparations may be packaged neat[1], but for long-term laboratory storage, the addition of a radical scavenger such as BHT (Butylated hydroxytoluene) at 10-50 ppm is highly advised unless it interferes with downstream MS analysis.
References
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ChemRadar. "DI-Iso-propyl-D14 ether CAS#201489-40-9 | Regulatory Information." Global Chemical Inventory Search (GCIS). Available at:[Link]
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ChemRadar. "DI-Iso-propyl-D14 ether CAS#201489-40-9 | Global PFAS Screening Tool." ChemRadar PFAS Database. Available at:[Link]
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U.S. Environmental Protection Agency (EPA). "Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." EPA Test Methods for Evaluating Solid Waste. Available at:[Link]
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U.S. Geological Survey (USGS). "Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Gasoline Oxygenates." USGS Water-Resources Investigations Report. Available at:[Link]
